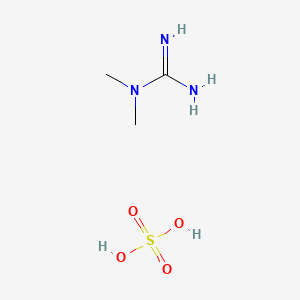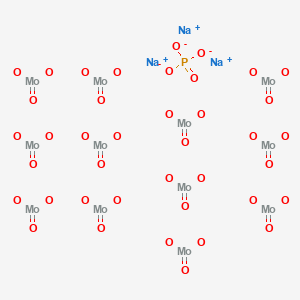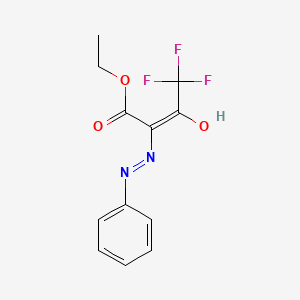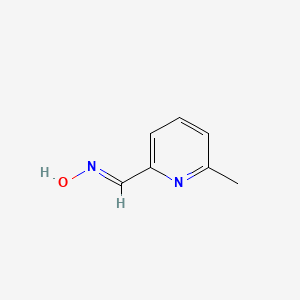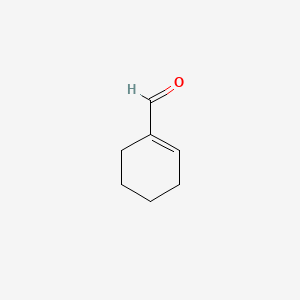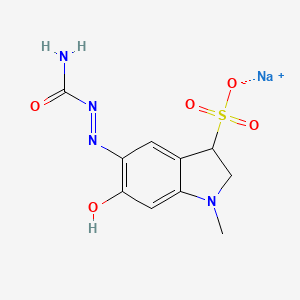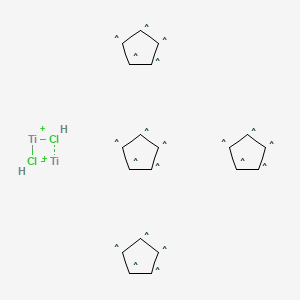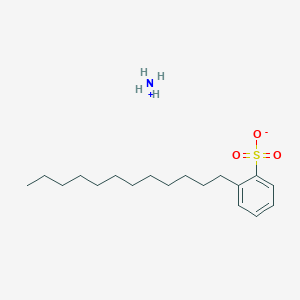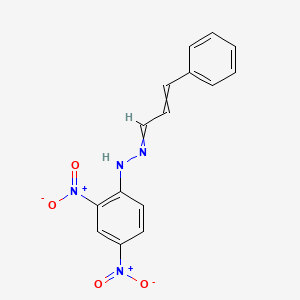
NEODYMIUM TELLURIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium Telluride (NdTe) is a compound of neodymium (II) and telluride . The oxidation number of neodymium in neodymium telluride is 2 . The geometry of neodymium is 6 coordinate: octahedral . The prototypical structure is NaCl (rock salt) .
Synthesis Analysis
A study has shown that NdTe hollow shells can be fabricated hydrothermally and then thermally vaporized on Ni foam for water-splitting in alkaline media . This process is substantially more energy-efficient than other methods of creating metal-containing catalytic structures . Another method involves a simple hydrothermal technique for selectively synthesizing neodymium telluride hollow shell-type structures .
Molecular Structure Analysis
The molecular structure of NdTe is based on a 6 coordinate: octahedral geometry . The prototypical structure is similar to NaCl (rock salt) . The density of the glass system was determined by Archimedes method .
Chemical Reactions Analysis
Neodymium metal has been recovered from Nd-Fe-B magnet by a chemical reaction . The reaction involves an electrolysis process (electrowinning) using a media composed of 10–64 wt% of NdF3 in LiF at 860 °C in a controlled O2 and H2O environment .
Physical And Chemical Properties Analysis
Neodymium is a lustrous, silvery metal that tarnishes in air . It is hard, somewhat malleable, and has a bright, silvery metallic luster . Tellurium has a trigonal crystal lattice with inherent structural anisotropy . It is multifunctional, e.g., semiconducting, photoconductive, thermoelectric, piezoelectric, etc., for applications in electronics, sensors, optoelectronics, and energy devices .
Safety And Hazards
Neodymium magnets are the strongest, most powerful magnets on earth and the surprisingly strong force between them may catch you off guard at first . They can disrupt various electronic equipment, leading to various hazardous repercussions . They are brittle and will peel, chip, crack or shatter if allowed to slam together . They are not toys and should be kept away from children .
Zukünftige Richtungen
The large-scale production of TMT nanosheets means that they can now become available for fundamental research, device prototyping and, eventually, industrial applications . They have considerable potential as active materials in catalysis, energy storage (in batteries, capacitors and the like) and beyond . They have even been found to display interesting quantum phenomena, such as quantum oscillations and giant magnetoresistance .
Eigenschaften
CAS-Nummer |
12035-35-7 |
|---|---|
Produktname |
NEODYMIUM TELLURIDE |
Molekularformel |
Nd2Te3 |
Molekulargewicht |
671.28 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



